3-(3-Methylisoxazol-5-yl)acrylic acid
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Overview
Description
(2E)-3-(3-methyl-1,2-oxazol-5-yl)prop-2-enoic acid: is a compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(3-methyl-1,2-oxazol-5-yl)prop-2-enoic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1,2-oxazole with an appropriate aldehyde or ketone in the presence of a base to form the desired product. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can enhance the efficiency and selectivity of the synthesis.
Chemical Reactions Analysis
Types of Reactions: (2E)-3-(3-methyl-1,2-oxazol-5-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, (2E)-3-(3-methyl-1,2-oxazol-5-yl)prop-2-enoic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it a valuable scaffold for designing molecules with therapeutic properties.
Industry: In the industrial sector, (2E)-3-(3-methyl-1,2-oxazol-5-yl)prop-2-enoic acid can be used in the production of polymers, coatings, and other materials. Its chemical properties make it suitable for various applications in materials science.
Mechanism of Action
The mechanism of action of (2E)-3-(3-methyl-1,2-oxazol-5-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-methyl-1,2-oxazole: A closely related compound with similar structural features.
5-amino-pyrazoles: These compounds share some structural similarities and are used in similar applications.
1,2,4-triazoles: Another class of heterocyclic compounds with comparable properties and uses.
Uniqueness: What sets (2E)-3-(3-methyl-1,2-oxazol-5-yl)prop-2-enoic acid apart is its specific combination of functional groups and structural features, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in both research and industrial contexts.
Properties
CAS No. |
2045276-96-6 |
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Molecular Formula |
C7H7NO3 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
(E)-3-(3-methyl-1,2-oxazol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C7H7NO3/c1-5-4-6(11-8-5)2-3-7(9)10/h2-4H,1H3,(H,9,10)/b3-2+ |
InChI Key |
DHHITEOQNNYPNT-NSCUHMNNSA-N |
Isomeric SMILES |
CC1=NOC(=C1)/C=C/C(=O)O |
Canonical SMILES |
CC1=NOC(=C1)C=CC(=O)O |
Origin of Product |
United States |
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